Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol
Executive Summary
1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol (CAS: 100240-01-5) is a highly specialized chemical building block utilized extensively in medicinal chemistry and drug discovery[1]. As a highly functionalized 3-arylpiperidine precursor, it provides a critical scaffold for developing central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors and NMDA receptor modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, molecular weight characteristics, and a self-validating synthetic protocol for its generation and downstream derivatization.
Structural Rationale & Pharmacophore Significance
The molecular architecture of 1-benzyl-3-(3-chlorophenyl)piperidin-3-ol is strategically designed for late-stage functionalization:
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Piperidine Core: The nitrogen-containing heterocycle is a privileged scaffold in pharmacology, offering favorable basicity (pKa ~ 8.5-9.5) that ensures protonation at physiological pH, enhancing aqueous solubility and target binding.
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1-Benzyl Group: Serving a dual purpose, the N-benzyl moiety acts as a robust protecting group during harsh nucleophilic additions and serves as a lipophilic anchor that can be selectively cleaved via palladium-catalyzed hydrogenolysis once the desired core is constructed.
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3-(3-Chlorophenyl) Substitution: The meta-chloro substitution provides two distinct advantages. First, it introduces a halogen bond donor that can interact with target proteins. Second, it blocks cytochrome P450-mediated aromatic oxidation at the meta position, significantly improving the metabolic half-life of downstream drug candidates.
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Tertiary Alcohol (C3): The hydroxyl group at the C3 position provides a synthetic handle for dehydration, esterification, or fluorination, allowing researchers to explore a wide chemical space.
Physicochemical Properties & Molecular Weight Analysis
Understanding the exact mass and physical properties is critical for analytical tracking (LC-MS/GC-MS) and formulation. The molecular weight of 301.82 g/mol places this intermediate well within Lipinski’s Rule of Five, ensuring that subsequent minor derivatizations will not push the final drug candidate out of the optimal oral bioavailability space[1].
Table 1: Quantitative Chemical Properties
| Property | Value | Source / Validation |
| Chemical Name | 1-Benzyl-3-(3-chlorophenyl)piperidin-3-ol | [1] |
| CAS Registry Number | 100240-01-5 | [1] |
| Molecular Formula | C₁₈H₂₀ClNO | [2] |
| Molecular Weight | 301.82 g/mol | [1] |
| Monoisotopic Mass | 301.1233 m/z | Calculated (M+H⁺ = 302.1311) |
| InChIKey | SKCSHTQTBMBQCL-UHFFFAOYSA-N | [1] |
| Physical State | Viscous Oil (Free Base) | [1] |
| Storage Temperature | Room Temperature (RT) | [1] |
Synthetic Methodology: Grignard Addition Protocol
The standard synthesis of this scaffold involves the nucleophilic addition of an aryl Grignard reagent to a protected piperidin-3-one. To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow.
Step-by-Step Protocol
Objective: Synthesis of 1-benzyl-3-(3-chlorophenyl)piperidin-3-ol via Grignard addition.
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Preparation & Inert Atmosphere:
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Flame-dry a 250 mL round-bottom flask under a continuous flow of argon.
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Dissolve 1-benzylpiperidin-3-one (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF).
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Cryogenic Cooling & Nucleophilic Addition:
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Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
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Causality: Cooling to -78 °C is mandatory. It suppresses the basicity of the Grignard reagent, preventing the unwanted enolization of the ketone (which would simply return unreacted starting material upon workup) and minimizing ring-opening side reactions.
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Dropwise add 3-chlorophenylmagnesium bromide (0.5 M in THF, 1.2 eq, 12 mmol) over 30 minutes to maintain the internal temperature.
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Reaction Monitoring (Self-Validation Check):
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Stir for 2 hours at -78 °C, then allow to slowly warm to 0 °C.
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Validation Check: Remove a 0.1 mL aliquot, quench in a GC vial with 0.5 mL saturated NH₄Cl and 0.5 mL EtOAc. Analyze the organic layer via LC-MS. Proceed to the next step only if the ketone peak (M+H = 190.1) has disappeared and the product peak (M+H = 302.1) is dominant.
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Controlled Quenching:
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Quench the reaction at 0 °C by the dropwise addition of 20 mL saturated aqueous NH₄Cl.
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Causality: NH₄Cl provides a mild, buffered proton source (pH ~ 5-6). Using a stronger acid (like HCl) would risk premature acid-catalyzed dehydration of the newly formed tertiary alcohol into a tetrahydropyridine derivative.
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Isolation & Purification:
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Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the product as a viscous oil.
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Mechanistic Pathway & Downstream Derivatization
Once synthesized, 1-benzyl-3-(3-chlorophenyl)piperidin-3-ol serves as a branching node for multiple synthetic pathways. The most common downstream application is the generation of the bioactive 3-(3-chlorophenyl)piperidine core. This is typically achieved via a two-step sequence: acid-catalyzed dehydration to form a double bond, followed by palladium-catalyzed hydrogenation to simultaneously reduce the alkene and cleave the N-benzyl protecting group.
Figure 1: Synthetic workflow and downstream derivatization of 1-benzyl-3-(3-chlorophenyl)piperidin-3-ol.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:
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Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 302.1. The presence of the chlorine atom will be distinctly visible via a 3:1 isotopic ratio pattern at 302.1 and 304.1.
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¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the benzylic CH₂ protons (typically appearing as an AB quartet or a sharp singlet around 3.5-3.6 ppm due to the chiral center at C3) and the absence of the ketone carbonyl carbon (~210 ppm) in the ¹³C NMR spectrum, replaced by the quaternary C-OH carbon around 70-75 ppm.
References
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ChemSrc. "CAS 100240-01-5 Chemical & Physical Properties". ChemSrc Database.[Link]
